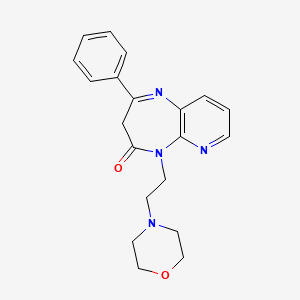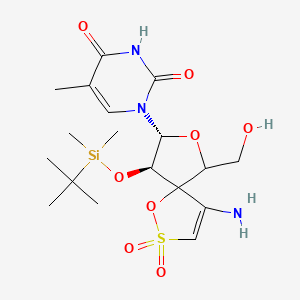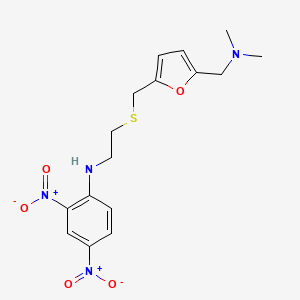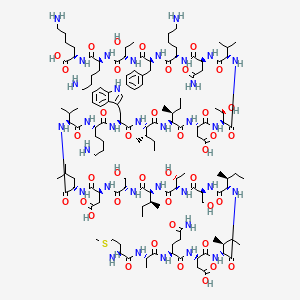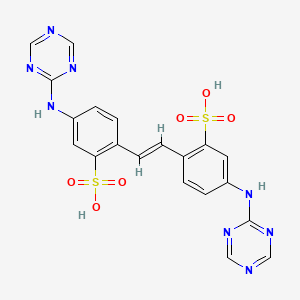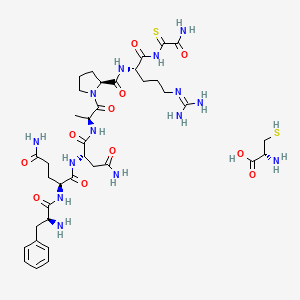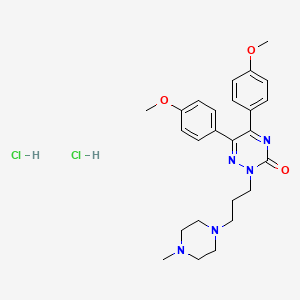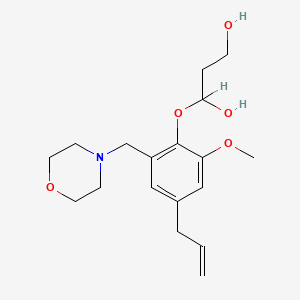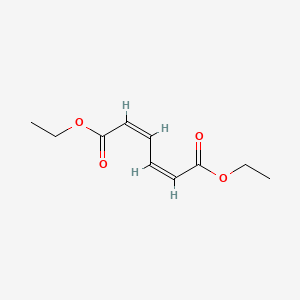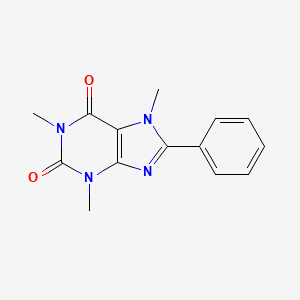
1,3,7-Trimethyl-8-phenylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethyl-8-phenylxanthine is a derivative of xanthine, a heterocyclic aromatic compound. Xanthine derivatives are known for their pharmacological activities and are widely used in medicinal chemistry. This compound is particularly notable for its role as an adenosine receptor antagonist, which makes it a valuable compound in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-phenylxanthine typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3,7-trimethylxanthine with phenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,3,7-Trimethyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenylxanthine oxides, while substitution reactions can yield various phenyl-substituted xanthine derivatives .
科学的研究の応用
1,3,7-Trimethyl-8-phenylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as an adenosine receptor antagonist, which has implications in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as Parkinson’s disease and asthma.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The primary mechanism of action of 1,3,7-Trimethyl-8-phenylxanthine is its antagonistic effect on adenosine receptors. By blocking these receptors, the compound can modulate various physiological processes, including neurotransmission and inflammation. The molecular targets include A1 and A2 adenosine receptors, and the pathways involved are related to the inhibition of adenosine-mediated signaling .
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the phenyl group.
Theobromine (3,7-Dimethylxanthine): Contains two methyl groups and is found in cocoa.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness
1,3,7-Trimethyl-8-phenylxanthine is unique due to the presence of the phenyl group, which enhances its binding affinity to adenosine receptors compared to other xanthine derivatives. This structural feature makes it a more potent antagonist and provides distinct pharmacological properties .
特性
CAS番号 |
6439-88-9 |
|---|---|
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-phenylpurine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-10-12(17(2)14(20)18(3)13(10)19)15-11(16)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIキー |
MBYIBRUTNFFDFL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





